molecular formula C8H9NO B6236632 5-ethylpyridine-3-carbaldehyde CAS No. 98664-63-2

5-ethylpyridine-3-carbaldehyde

Cat. No.: B6236632
CAS No.: 98664-63-2
M. Wt: 135.2
InChI Key:
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Description

5-ethylpyridine-3-carbaldehyde: is an organic compound with the molecular formula C8H9NO . It is a derivative of pyridine, where the aldehyde group is positioned at the third carbon, and an ethyl group is attached to the fifth carbon of the pyridine ring. .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylpyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction , where 5-ethylpyridine is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position . The reaction typically proceeds under mild conditions and yields the aldehyde as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxidation of 5-ethylpyridine using oxidizing agents such as chromium trioxide or potassium permanganate . The reaction conditions are carefully controlled to prevent over-oxidation to the corresponding carboxylic acid .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-ethylpyridine-3-carbaldehyde can be further oxidized to form using strong oxidizing agents like .

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, , using reducing agents such as or .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation Product: 5-ethylpyridine-3-carboxylic acid.

    Reduction Product: 5-ethylpyridine-3-methanol.

    Substitution Products: Varies based on the nucleophile used.

Scientific Research Applications

Chemistry: 5-ethylpyridine-3-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is utilized in the synthesis of bioactive molecules that exhibit potential therapeutic properties. It is involved in the development of drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-ethylpyridine-3-carbaldehyde is primarily related to its ability to act as an electrophile due to the presence of the aldehyde group. This electrophilic nature allows it to participate in various chemical reactions, forming covalent bonds with nucleophiles. The compound can interact with biological molecules, potentially inhibiting or modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

    Pyridine-3-carbaldehyde: Lacks the ethyl group at the fifth position.

    5-methylpyridine-3-carbaldehyde: Contains a methyl group instead of an ethyl group at the fifth position.

    5-ethylpyridine-2-carbaldehyde: The aldehyde group is positioned at the second carbon instead of the third.

Uniqueness: 5-ethylpyridine-3-carbaldehyde is unique due to the specific positioning of the ethyl group and the aldehyde group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

CAS No.

98664-63-2

Molecular Formula

C8H9NO

Molecular Weight

135.2

Purity

95

Origin of Product

United States

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